Technical Guide: Chemical Properties and Applications of Boc-Nme-Val-Val-Dil-Dap-OH
Technical Guide: Chemical Properties and Applications of Boc-Nme-Val-Val-Dil-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Nme-Val-Val-Dil-Dap-OH is a complex synthetic peptide that serves as a crucial component in the field of targeted cancer therapy. Specifically, it functions as a cleavable linker, a key element in the design and synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a promising class of biopharmaceutical drugs that deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component, such as Boc-Nme-Val-Val-Dil-Dap-OH, connects the monoclonal antibody to the cytotoxic payload and is engineered to be stable in circulation but to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell.
This technical guide provides an in-depth overview of the known chemical properties of Boc-Nme-Val-Val-Dil-Dap-OH, outlines representative experimental protocols for its synthesis and handling, and discusses its role in the broader context of ADC development.
Core Chemical Properties
The fundamental chemical properties of Boc-Nme-Val-Val-Dil-Dap-OH are summarized below. It is important to note that this molecule is often an intermediate in a larger synthetic scheme, and as such, extensive public data on its specific properties can be limited.
| Property | Value | Source |
| Molecular Formula | C35H64N4O9 | [1] |
| Molecular Weight | 684.90 g/mol | [1] |
| CAS Number | 1369426-99-2 | [1] |
| Structure | A pentapeptide derivative with the sequence N-terminally protected Boc-N-methyl-Valine, followed by Valine, Dolaisoleucine, and Diaminopropionic acid with a C-terminal carboxylic acid. | Inferred from name |
| Appearance | Likely a solid | General knowledge of protected peptides |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Limited solubility in aqueous solutions. For a related compound, Boc-Val-Dil-Dap-OH, a clear solution of ≥ 2.5 mg/mL was achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | General knowledge and[2] |
| Storage | Store under inert atmosphere, desiccated, and at low temperatures (-20°C for long-term). | General practice for peptides |
Structural Components
The peptide is composed of the following amino acid residues:
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Boc (tert-Butoxycarbonyl): A common acid-labile protecting group for the N-terminus of the peptide, preventing unwanted side reactions during synthesis.
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Nme-Val (N-methyl-Valine): A derivative of the amino acid Valine, where the amide nitrogen is methylated. This modification can increase steric hindrance and influence the peptide's conformation and susceptibility to enzymatic cleavage.
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Val (Valine): A nonpolar amino acid.
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Dil (Dolaisoleucine): A non-proteinogenic amino acid, a component of the natural cytotoxic agent Dolastatin 10. Its full chemical name is (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoic acid.
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Dap (Diaminopropionic acid): A non-proteinogenic amino acid containing an additional primary amine in its side chain, which can be a site for further chemical modification.
Role in Antibody-Drug Conjugate (ADC) Synthesis
Boc-Nme-Val-Val-Dil-Dap-OH is a precursor to a drug-linker conjugate, likely for monomethyl auristatin F (MMAF). The peptide sequence is designed to be cleaved by proteases, such as cathepsins, which are often overexpressed in the lysosomal compartment of cancer cells.
Logical Workflow for ADC Synthesis and Action
Caption: Workflow of ADC synthesis and its mechanism of action.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for solid-phase peptide synthesis.
Materials and Reagents
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Fmoc-protected amino acids (Fmoc-Dap(Alloc)-OH, Fmoc-Dil-OH, Fmoc-Val-OH)
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Boc-Nme-Val-OH
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Rink Amide resin or similar
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Coupling reagents (e.g., HBTU, HATU, DIC)
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Base (e.g., DIPEA, NMM)
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Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
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Solvents (DMF, DCM)
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Cleavage cocktail (e.g., TFA/TIS/H2O)
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HPLC for purification
Synthesis Procedure (Representative)
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Resin Swelling: The resin is swollen in DMF for 1-2 hours.
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First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Dap(side-chain protected)-OH) is coupled to the resin using a suitable coupling agent and base.
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Fmoc Deprotection: The Fmoc protecting group is removed using 20% piperidine in DMF.
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Sequential Coupling: The subsequent Fmoc-protected amino acids (Fmoc-Dil-OH, Fmoc-Val-OH, Fmoc-Val-OH) and finally Boc-Nme-Val-OH are coupled sequentially, with an Fmoc deprotection step after each coupling. Coupling completion can be monitored by a Kaiser test.
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Cleavage: The peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions.
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Purification: The crude peptide is precipitated in cold ether, and the solid is collected and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and may be further analyzed by NMR for structural confirmation.
Stability and Cleavage
The stability of the peptide linker is critical for the efficacy and safety of an ADC. The linker must be stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity.
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Plasma Stability: The peptide bond between Val and Dil is a potential site for enzymatic cleavage. The N-methylation of the N-terminal valine can enhance stability against certain proteases.
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Cleavage Mechanism: The Val-Dil-Dap sequence is likely designed for cleavage by lysosomal proteases like Cathepsin B. Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome, where the acidic environment and high concentration of proteases facilitate the cleavage of the linker and release of the cytotoxic drug.
Signaling Pathway Context
As a synthetic linker, Boc-Nme-Val-Val-Dil-Dap-OH does not have its own signaling pathway. Instead, it is a component of a larger therapeutic agent (the ADC) whose mechanism of action is initiated by antibody-antigen binding and culminates in the induction of apoptosis by the released cytotoxic payload.
Caption: Cellular pathway of ADC-mediated cell killing.
Conclusion
Boc-Nme-Val-Val-Dil-Dap-OH is a specialized chemical entity with a critical role in the development of next-generation cancer therapeutics. Its design as a cleavable linker allows for the targeted delivery and controlled release of potent cytotoxic agents within cancer cells. While detailed public data on this specific molecule is scarce, its structural components and intended use provide a clear understanding of its function. Further research and development in linker technology, including molecules like Boc-Nme-Val-Val-Dil-Dap-OH, are essential for advancing the field of antibody-drug conjugates and improving patient outcomes in oncology.
